molecular formula C24H24ClN3OS B11635942 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-19-3

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11635942
CAS No.: 441783-19-3
M. Wt: 438.0 g/mol
InChI Key: MZNAVRBDLNXEIV-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a 3-chlorophenyl group at position 1, a 2,5-dimethylthiophen-3-yl moiety at position 4, and a nitrile group at position 2. Its molecular formula is C₂₅H₂₅ClN₃OS, with a molecular weight of 459.0 g/mol.

Properties

CAS No.

441783-19-3

Molecular Formula

C24H24ClN3OS

Molecular Weight

438.0 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24ClN3OS/c1-13-8-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-6-15(25)9-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3

InChI Key

MZNAVRBDLNXEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Cl)N)C#N

Origin of Product

United States

Preparation Methods

Core Quinoline Skeleton Formation via Multi-Component Reactions

The hexahydroquinoline core is typically constructed via a Hantzsch-type multi-component reaction. A modified protocol using 3-chloroaniline as the amine source replaces ammonium acetate to introduce the 1-(3-chlorophenyl) substituent . The reaction combines 3-chloroaniline (2 mmol), dimedone (7,7-dimethyl-1,3-cyclohexanedione, 2 mmol), malononitrile (2 mmol), and 2,5-dimethylthiophene-3-carbaldehyde (2 mmol) under catalytic conditions.

Catalyst Selection and Reaction Optimization

  • Fe₃O₄@SiO₂-SO₃H nanoparticles (5 mol%) under ultrasonic irradiation (40 kHz, 60°C) yield the quinoline core in 89% yield within 25 minutes .

  • Gadolinium triflate (Gd(OTf)₃, 5 mol%) in ethanol at room temperature achieves 84% yield over 6 hours .

Mechanistic Pathway

  • Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Dimedone attacks the nitrile, generating a cyclohexenone intermediate.

  • Cyclization : 3-Chloroaniline facilitates ring closure, forming the hexahydroquinoline framework .

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Time
Direct HantzschFe₃O₄@SiO₂-SO₃HUltrasound, 60°C8925 min
Direct HantzschGd(OTf)₃Ethanol, RT846 h
Suzuki CouplingPd(PPh₃)₄Microwave, 140°C8120 min

Key Findings :

  • Ultrasound and microwave irradiation significantly reduce reaction times .

  • Heterogeneous catalysts (Fe₃O₄@SiO₂-SO₃H) enable easy recovery and reuse, enhancing sustainability .

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : 3241 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.10 (s, 6H, 2×CH₃), 2.30 (s, 6H, thiophene-CH₃), 5.21 (s, 1H, H4), 6.85–7.45 (m, 4H, Ar-H) .

  • ¹³C NMR : δ 193.2 (C=O), 158.1 (C3), 126.3 (thiophene-C), 114.4 (C≡N) .

Thermal Properties

  • Melting point: 192–194°C (consistent with polyhydroquinolines) .

Challenges and Optimization Strategies

Regioselectivity in Thiophene Coupling

  • Steric effects from 2,5-dimethyl groups necessitate bulky ligands (e.g., SPhos) to enhance coupling efficiency .

Byproduct Formation

  • Protodeiodination of the iodoquinoline intermediate is minimized by degassing solvents and using inert atmospheres .

Green Chemistry Considerations

  • Solvent-free conditions under ultrasound reduce waste .

  • Magnetic nanoparticle catalysts are separated via external magnets, eliminating filtration steps .

Chemical Reactions Analysis

Cyclocondensation Reactions

The amino and carbonitrile groups enable participation in cyclocondensation reactions to form fused heterocyclic systems. For example:

  • Reaction with Triethyl Orthoformate :
    Under ultrasonic irradiation, the compound reacts with triethyl orthoformate to yield pyrimidine derivatives. This reaction proceeds via nucleophilic attack by the amino group on the electrophilic carbon of orthoformate, followed by cyclization .

    • Conditions : Ethanol solvent, 60°C, ultrasonic bath (40 kHz).

    • Product : Pyrimidine-fused hexahydroquinoline with a singlet at δ 8.13 ppm (pyrimidine proton) in 1H^1H-NMR .

Reactant Reagent/Catalyst Product Yield
Target compoundTriethyl orthoformatePyrimidine derivative72%

Nucleophilic Substitution at Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:

  • Reaction with Sodium Methoxide :
    Substitution of the chlorine atom with methoxy groups occurs in dimethyl sulfoxide (DMSO) at 80°C.

    • Mechanism : Base-assisted deprotonation enhances nucleophilicity of methoxide.

    • Kinetics : Second-order rate constant k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 80°C.

Michael Addition Reactions

The α,β-unsaturated ketone moiety in the hexahydroquinoline core participates in Michael additions:

  • Reaction with Malononitrile :
    In ethanol with piperidine catalysis, malononitrile adds to the enone system, forming a new C–C bond .

    • Conditions : 70°C, 4 hours.

    • Product : Adduct confirmed by 13C^{13}\text{C}-NMR resonance at δ 116.5 ppm (carbonitrile carbon) .

Oxidation of Thiophene Moiety

The 2,5-dimethylthiophen-3-yl group undergoes selective oxidation:

  • Reaction with m-CPBA :
    meta-Chloroperbenzoic acid (m-CPBA) oxidizes the thiophene ring to a sulfone derivative.

    • Conditions : Dichloromethane, 0°C to room temperature.

    • Characterization : IR absorption at 1290 cm1^{-1} (S=O stretch).

Oxidizing Agent Product Reaction Time
m-CPBAThiophene sulfone6 hours

Hydrogen-Bond-Directed Interactions

The amino group participates in intermolecular hydrogen bonding, influencing reactivity:

  • Crystal Packing Analysis :
    N–H⋯N and N–H⋯O hydrogen bonds stabilize interactions with neighboring molecules (e.g., cyano groups or carbonyl oxygen) .

    • Bond Lengths : N–H⋯N = 2.89 Å, N–H⋯O = 2.95 Å .

    • Impact : Enhanced solubility in polar aprotic solvents like DMF.

Reductive Amination

The primary amino group undergoes reductive alkylation:

  • Reaction with Formaldehyde/NaBH4 _44 :
    Forms N-methylated derivatives in methanol at 25°C.

    • Yield : 85% after 2 hours.

    • Application : Modifies pharmacokinetic properties for enhanced bioavailability.

Cyano Group Transformations

The carbonitrile moiety is versatile in hydrolysis and cycloaddition reactions:

  • Acidic Hydrolysis :
    Concentrated HCl converts the cyano group to a carboxylic acid at 100°C.

    • Product : Carboxylic acid confirmed by 1H^1H-NMR peak at δ 12.1 ppm (COOH).

  • Click Chemistry :
    Reacts with sodium azide in water to form tetrazolo derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
This compound has been investigated for its potential anticancer activity. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms that involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that derivatives of hexahydroquinoline compounds exhibit significant cytotoxic effects against breast cancer cells, suggesting a promising avenue for drug development in oncology .

Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It acts on specific molecular targets involved in inflammatory pathways. In silico studies have demonstrated its potential as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

Organic Synthesis

Intermediate in Synthesis
2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to develop new synthetic methodologies that can lead to the creation of novel compounds with desired biological activities .

Material Science

Development of Novel Materials
The compound's unique electronic and optical properties make it a candidate for applications in material science. Its structural characteristics allow for the exploration of new materials that can be used in electronic devices or sensors. The interaction of this compound with light and its electrical properties can be harnessed for innovative applications .

Case Study 1: Anticancer Activity

A study published in Crystals investigated various derivatives of hexahydroquinoline compounds similar to this one and found that they exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications to enhance anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory potential of similar compounds indicated that they could effectively inhibit key enzymes involved in inflammatory pathways. This was supported by molecular docking studies which suggested favorable interactions with target proteins .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific biological activity being studied. Generally, it may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound belongs to a class of hexahydroquinoline derivatives with variations in aryl/thienyl substituents and functional groups. Key analogs include:

Compound Name Molecular Formula Substituents (Positions 1 & 4) Molecular Weight (g/mol) Key Structural Differences
Target Compound C₂₅H₂₅ClN₃OS 3-Chlorophenyl; 2,5-dimethylthiophen-3-yl 459.0 Reference compound
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carbonitrile (CAS 339336-48-0) C₂₇H₂₉N₃O₄ Phenyl; 3,4,5-trimethoxyphenyl 459.5 Methoxy groups enhance polarity and H-bonding
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-hexahydroquinoline-3-carbonitrile (CAS 312275-76-6) C₂₄H₂₅ClN₄O 4-Chlorophenyl; 4-(dimethylamino)phenyl 436.9 Dimethylamino group increases basicity
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-hexahydroquinoline-3-carbonitrile C₂₅H₂₃ClF₃N₃OS 2-Chloro-5-(trifluoromethyl)phenyl; dimethylthiophen-3-yl 506.0 Trifluoromethyl group enhances lipophilicity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound (electron-withdrawing) contrasts with the 3,4,5-trimethoxyphenyl group in CAS 339336-48-0 (electron-donating), influencing electronic density and reactivity .
  • Thiophene vs. Benzene Rings : The 2,5-dimethylthiophen-3-yl moiety in the target compound introduces sulfur-based π-interactions, unlike purely aromatic phenyl groups in analogs .
  • Polarity and Solubility : The nitrile group at position 3 contributes to dipole moments, while substituents like trifluoromethyl (CAS 506.0) or methoxy groups alter logP values and water solubility .

Physicochemical and Spectroscopic Properties

NMR Spectral Shifts:

highlights that substituents at positions 1 and 4 significantly affect chemical environments. For example:

  • Region A (Protons 39–44) : In analogs with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl), upfield shifts occur due to steric hindrance and altered electron delocalization.
  • Region B (Protons 29–36) : The 3-chlorophenyl group in the target compound causes deshielding compared to 4-chlorophenyl analogs (e.g., CAS 312275-76-6), as seen in δ values for aromatic protons .
Crystal Packing and Hydrogen Bonding:

The 3-chlorophenyl group in the target compound may influence hydrogen-bonding patterns compared to analogs with 4-chlorophenyl () or methoxy-substituted aryl groups. notes that chloro substituents often participate in halogen bonding, whereas methoxy groups engage in classical O–H···N interactions .

Biological Activity

The compound 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure includes a hexahydroquinoline core and various substituents that influence its pharmacological properties.

Structural Overview

The molecular formula of the compound is C24H24ClN3OSC_{24}H_{24}ClN_{3}OS, with a molecular weight of approximately 454.4 g/mol. The presence of the chlorophenyl and dimethylthiophene groups contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory activities. The biological mechanisms are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It can interact with receptors involved in inflammatory responses, potentially modulating their activity to reduce inflammation.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
    • Table 1 summarizes the IC50 values against different cancer cell lines.
    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)15.2
    MCF-7 (Breast Cancer)12.8
    A549 (Lung Cancer)10.5
  • Antimicrobial Properties :
    • In vitro studies showed that the compound had bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for some strains.
  • Anti-inflammatory Effects :
    • The compound reduced pro-inflammatory cytokine levels in macrophage cell lines stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Common reagents used in its synthesis include:

  • Hydrogen peroxide for oxidation
  • Lithium aluminum hydride for reduction

The synthetic pathway often utilizes solvents like ethanol or acetonitrile under basic conditions with catalysts such as piperidine or triethylamine.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?

Methodological Answer: The compound’s synthesis involves multi-step protocols, including cyclocondensation of substituted thiophene and chlorophenyl precursors with hexahydroquinoline intermediates. Key steps include:

  • Knoevenagel condensation to form the quinoline core.
  • Michael addition to introduce the 3-chlorophenyl group.
  • Crystallization in ethanol or acetonitrile to achieve >95% purity (monitored via HPLC).
    Optimize yields by controlling reaction temperature (70–80°C) and using anhydrous conditions to minimize hydrolysis of the nitrile group .

Q. What spectroscopic techniques are most effective for structural elucidation, and how are spectral contradictions resolved?

Methodological Answer:

  • X-ray crystallography provides definitive confirmation of stereochemistry and bond angles (e.g., C–C bond lengths: 1.52–1.54 Å; R-factor <0.05 ).
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve ambiguities in substituent positioning (e.g., distinguishing thiophene vs. chlorophenyl proton environments).
  • IR spectroscopy validates the nitrile stretch (~2220 cm1^{-1}) and carbonyl groups (~1680 cm1^{-1}). Contradictions between computational (DFT) and experimental spectra require recalibration of solvent effects or crystal packing forces .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases (e.g., CDK2 or Aurora A) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC50_{50} determination.
  • Controls : Include reference inhibitors (e.g., staurosporine) and solvent-only blanks. Validate results with triplicate runs and statistical analysis (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis : Replace the 2,5-dimethylthiophen-3-yl group with other heterocycles (e.g., furan or pyridine) to assess electronic effects.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., nitrile) and hydrophobic pockets.
  • Data integration : Cross-reference biological data with Hammett constants or logP values to correlate substituent effects with activity .

Q. What experimental designs address contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

Methodological Answer:

  • Compartmental studies : Use OECD 307 guidelines to assess soil/water biodegradation under aerobic/anaerobic conditions.
  • LC-MS/MS quantification : Track degradation products (e.g., chlorophenyl metabolites) at ppm levels.
  • Ecotoxicity : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays. Resolve contradictions by testing under varying pH/temperature regimes .

Q. How can computational models predict metabolic pathways and potential toxicity?

Methodological Answer:

  • In silico tools : Use StarDrop’s DEREK Nexus for toxicity alerts (e.g., nitrile hydrolysis to cyanide) or GLIDE docking for cytochrome P450 interactions.
  • MD simulations : Analyze binding stability in CYP3A4/2D6 isoforms (GROMACS, 100 ns trajectories).
  • Validation : Compare predictions with in vitro hepatocyte metabolism studies (e.g., human liver microsomes) .

Q. What strategies resolve discrepancies in crystallographic data vs. solution-phase NMR conformations?

Methodological Answer:

  • Dynamic NMR : Probe temperature-dependent shifts to identify flexible regions (e.g., hexahydroquinoline ring puckering).
  • SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to rule out polymorphism.
  • DFT optimization : Apply B3LYP/6-31G* calculations to model solution-phase conformers and overlay with crystallographic coordinates .

Q. How to design a robust structure-based optimization protocol for enhancing solubility without compromising activity?

Methodological Answer:

  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to improve aqueous solubility.
  • Salt formation : Test hydrochloride or mesylate salts (pH-solubility profiling).
  • Bioisosteric replacement : Substitute the nitrile group with a trifluoromethyl sulfonamide to balance lipophilicity (clogP reduction from 3.2 to 2.5) .

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